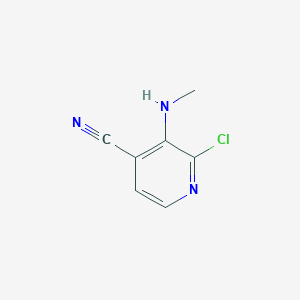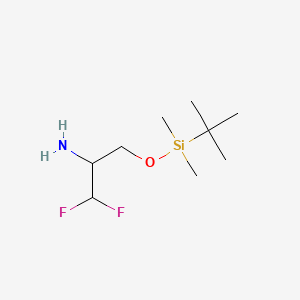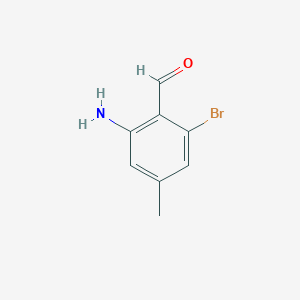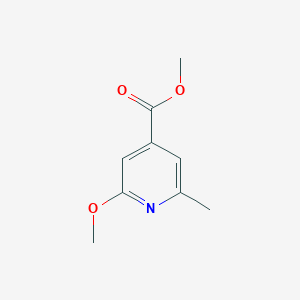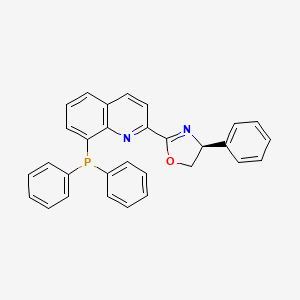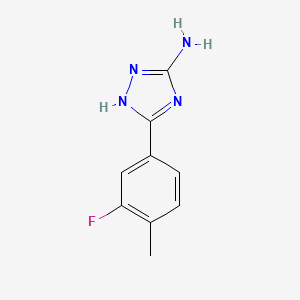
Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound features a fluorine atom at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 6-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via a cyclization reaction of 2-azidobenzaldehydes with amines.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylic acid group at the 6-position can be esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-fluoro-2-carboxy-2H-indazole-6-carboxylate.
Reduction: Ethyl 4-fluoro-2-methyl-2H-indazole-6-methanol.
Substitution: 4-amino-2-methyl-2H-indazole-6-carboxylate.
Applications De Recherche Scientifique
Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of indazole derivatives.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. The indazole core can inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and cyclooxygenase (COX), leading to anti-inflammatory and anticancer effects .
Comparaison Avec Des Composés Similaires
Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate can be compared with other indazole derivatives such as:
Ethyl 2-methyl-2H-indazole-6-carboxylate: Lacks the fluorine atom, resulting in different biological activity and reactivity.
4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid: Lacks the ester group, affecting its solubility and reactivity.
2-Methyl-2H-indazole-6-carboxylate: Lacks both the fluorine atom and the ester group, leading to significantly different properties.
This compound is unique due to the presence of both the fluorine atom and the ester group, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11FN2O2 |
|---|---|
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
ethyl 4-fluoro-2-methylindazole-6-carboxylate |
InChI |
InChI=1S/C11H11FN2O2/c1-3-16-11(15)7-4-9(12)8-6-14(2)13-10(8)5-7/h4-6H,3H2,1-2H3 |
Clé InChI |
GNLSZXWPWOEJFL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=NN(C=C2C(=C1)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


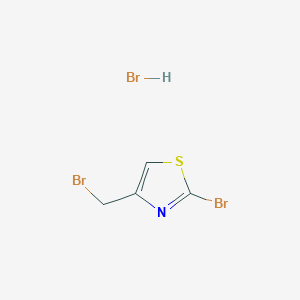
![6,8-Dichloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13672608.png)

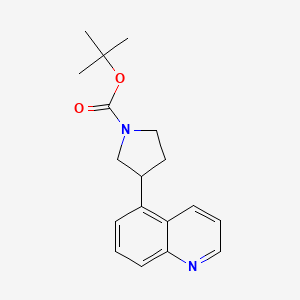
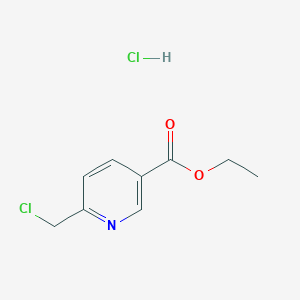
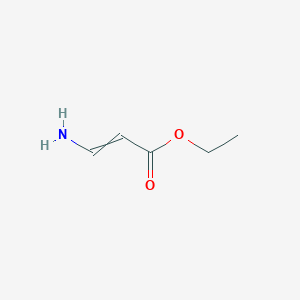
![2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13672642.png)
![6-Iodo-2,5-dimethylbenzo[d]thiazole](/img/structure/B13672645.png)
